molecular formula C19H17N5O2 B1676085 PIK-inhibitors CAS No. 371934-59-7

PIK-inhibitors

Numéro de catalogue B1676085
Numéro CAS: 371934-59-7
Poids moléculaire: 347.4 g/mol
Clé InChI: RQPKSOWRJPRYCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phosphoinositide 3-kinase inhibitors (PI3K inhibitors) are a class of medical drugs mainly used to treat advanced cancers . They function by inhibiting one or more of the phosphoinositide 3-kinase enzymes, which are part of the PI3K/AKT/mTOR pathway . This pathway is involved in cell growth and survival, as well as several other processes frequently activated in many cancers .


Synthesis Analysis

The search for effective specific inhibitors for PI3Kα mutants is ongoing . PI3Kα, a critical lipid kinase, has two subunits, catalytic and inhibitory . PIK3CA, the gene that encodes the p110α catalytic subunit, is a highly mutated protein in cancer . Dysregulation of PI3Kα signaling is commonly associated with tumorigenesis and drug resistance .


Molecular Structure Analysis

Different PI3K inhibitors inhibit different PI3K enzymes, contributing to differences in their effectiveness against certain types of cancers and their side effects . For example, Alpelisib is a selective inhibitor of the α isoform of phosphatidylinositol-3-kinase (PI3Kα) .


Chemical Reactions Analysis

Phosphatidylinositol-3 kinases (PI3Ks) are lipid kinases that phosphorylate signaling lipid PIP2 to PIP3 . PIP3 molecules recruit proteins bearing PIP3-binding pleckstrin homology (PH) domains such as Akt in the PI3K/Akt/mTOR signaling pathway to the plasma membrane .


Physical And Chemical Properties Analysis

The physicochemical and pocket properties of PI3K inhibitors have been identified through PPI-specific database analysis . Studies have suggested that PPI target classes with matching regions in both chemical and target spaces could facilitate the development of iPPIs to the stage of drug candidates .

Applications De Recherche Scientifique

Cancer Therapy

PI3K inhibitors have shown significant promise in cancer therapy. They target the phosphatidylinositol 3-kinases (PI3K), a group of lipid kinases pivotal in cellular responses like cell proliferation and metabolism. The frequent mutations in the PIK3CA gene and loss of phosphatase and tensin homolog (PTEN) function in tumors indicate PI3K as a potential target for cancer treatment. Various PI3K inhibitors developed in recent years have exhibited potent anticancer efficacy, some undergoing clinical trials. Their combined use with other chemotherapeutic agents or radiotherapy has shown synergistic therapeutic efficacies in treating cancer with reduced side effects (Kong & Yamori, 2008). Another study elaborates on the development of specific PI3K inhibitors, their role in oncogenesis, and the prospects for PI3K-targeted anticancer drugs (Kong & Yamori, 2009).

Enhancing Effects of Anti-Cancer Treatments

PI3K inhibitors have been found to enhance the effectiveness of other anti-cancer treatments. For instance, the dual-targeting strategy involving PI3K/AKT/mTOR and RAF/MEK/ERK pathways in patients with advanced cancer has been evaluated, suggesting that dual inhibition of these pathways may exhibit better efficacy compared to inhibiting either pathway alone, though with greater toxicity (Shimizu et al., 2012). The study highlights the importance of molecular profiling and matching patients with combinations of targeted drugs.

Potential in Hormone Receptor–Positive Breast Cancer

In hormone receptor–positive breast cancer, PI3K inhibition has been shown to enhance estrogen receptor function and dependence. This suggests that combining PI3K inhibitors with anti-estrogen therapies can be a strategic approach to overcome treatment resistance and effectively induce tumor regression (Bosch et al., 2015).

Role in Lymphoma Treatment

PI3K inhibitors represent a novel class of agents in lymphoma treatment, targeting the PI3K/AKT/mTOR pathway. They have shown promise in the management of relapsed and refractory indolent non-Hodgkin lymphoma (iNHL), though their use and development are challenged by adverse events, particularly when used in combination with other anti-lymphoma therapies [(Sapon-Cousineau, Sapon-Cousineau, & Assouline, 2020)](https://consensus.app/papers/pi3k-inhibitors-their-role-novel-agents-targeted-therapy-saponcousineau/e1912e8ed73853cfb4acf2a541a4dffc/?utm_source=chatgpt).

Challenges and Future Prospects

While PI3K inhibitors have shown potential in cancer therapy, there are challenges and limitations. Toxicities and mechanisms of resistance are significant concerns. Finding effective biomarkers, optimizing drug combinations and schedules, and defining appropriate patient subpopulations are crucial for maximizing therapeutic benefits. The identification of predictive biomarkers and the development of optimal combination regimens and dosing schedules will likely be pivotal for these inhibitors to transition into clinical practice (Janku, 2017).

Safety And Hazards

Although several PI3K inhibitors have received approval from the Food and Drug Administration (FDA) for significant antitumor activity, frequent and severe adverse effects have greatly limited their clinical application . These toxicities are mostly on-target and immune-mediated; nevertheless, the underlying mechanisms are still unclear .

Propriétés

IUPAC Name

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c20-13-4-1-3-12(11-13)17-22-15-14-5-2-6-21-19(14)26-16(15)18(23-17)24-7-9-25-10-8-24/h1-6,11H,7-10,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPKSOWRJPRYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PIK-inhibitors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PIK-inhibitors
Reactant of Route 2
PIK-inhibitors
Reactant of Route 3
PIK-inhibitors
Reactant of Route 4
Reactant of Route 4
PIK-inhibitors
Reactant of Route 5
PIK-inhibitors
Reactant of Route 6
PIK-inhibitors

Citations

For This Compound
59
Citations
M Reinecke, B Ruprecht, S Poser… - ACS Chemical …, 2019 - ACS Publications
Chemical proteomic approaches utilizing immobilized, broad-selective kinase inhibitors (Kinobeads) have proven valuable for the elucidation of a compound’s target profile under close-…
Number of citations: 23 pubs.acs.org
M Niedermeier, BT Hennessy, ZA Knight… - Blood, The Journal …, 2009 - ashpublications.org
… Moreover, our finding that the PIK inhibitors PIK-90 and PI-103 induce CLL cell apoptosis at … question of therapeutic specificity and safety of PIK inhibitors. Clearly, given the importance …
Number of citations: 177 ashpublications.org
L Rajaee - 2022 - escholarship.org
Chemotherapies are systemic treatments designed specifically to target various cancer types. However, there are still unknowns about the effectiveness of different chemotherapy drugs …
Number of citations: 1 escholarship.org
S Fienberg, CJ Eyermann, LB Arendse… - ACS Infectious …, 2020 - ACS Publications
… the binding mode of structurally analogous PIK inhibitors, known aminopyridine-hinge binding … group in all kinases, while most human PIK inhibitors receive H-bonds from the equivalent …
Number of citations: 18 pubs.acs.org
Y Hernandez, G Zamora, S Ray… - Journal of Eukaryotic …, 2007 - Wiley Online Library
… We also demonstrate that all three are transcribed, and that the PIK inhibitors, LY 294002 and wortmannin, inhibit growth of Giardia in culture. …
Number of citations: 23 onlinelibrary.wiley.com
M Kučka, AE Gonzalez-Iglesias, M Tomić… - Frontiers in …, 2021 - frontiersin.org
… Basal and stimulated PRL release was studied in the presence of PIK inhibitors or solvents, which were continuously applied to cells, and 1- or 3-min fractions of perfused medium were …
Number of citations: 6 www.frontiersin.org
Y Ci, Y Yang, C Xu, CF Qin, L Shi - Frontiers in Microbiology, 2021 - frontiersin.org
… PIK inhibitors interfere with NS1 induced ER remodeling and viral replication. (A) PIK inhibitors … NS1 expressed HeLa cells were treated with PIK inhibitors, wortmannin, or IN-9 at the …
Number of citations: 7 www.frontiersin.org
WT Lo, H Belabed, M Kücükdisli, J Metag… - Nature chemical …, 2023 - nature.com
… We note that this binding mode is distinct from the off-target association of pan-PIK inhibitors such as PIK-90 with PI3KC2α, which capitalizes exclusively on binding interfaces that are …
Number of citations: 10 www.nature.com
E Delage, E Ruelland, I Guillas… - Plant and Cell …, 2012 - academic.oup.com
… Effect of PIK inhibitors on PI-PLC activity in response to cold. Pharmacological agents were applied 45 min prior to the cold treatment. Suspension cells were labeled with 53 MBq l−1 […
Number of citations: 70 academic.oup.com
AC Nascimbeni, P Codogno, E Morel - The FEBS journal, 2017 - Wiley Online Library
… inhibit the p110 catalytic subunit of the class I PI3K, and also other kinases, such as PI3KC3 and PI3KC2b, at higher concentrations; see [6] for a detailed discussion on PIK inhibitors). …
Number of citations: 188 febs.onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.